molecular formula C24H21N3O4 B265563 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265563
M. Wt: 415.4 g/mol
InChI Key: NBFHTNCTGSMPAT-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMP belongs to the class of pyrrolone derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of AKT, a key signaling pathway involved in cancer cell survival and proliferation, as well as the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its potential anti-cancer properties, 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-oxidant and anti-inflammatory properties, making it a potential candidate for the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its high potency and selectivity. 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anti-cancer activity at low concentrations, making it a valuable tool for studying cancer cell growth and proliferation. However, one of the limitations of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of new cancer therapies based on 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one and other pyrrolone derivatives. Another potential direction is the investigation of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one's anti-inflammatory and anti-oxidant properties for the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one and its potential interactions with other signaling pathways and enzymes.

Synthesis Methods

The synthesis of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-pyridinemethanol with 4-methoxy-3-methylbenzoyl chloride in the presence of a base to yield the corresponding benzoylated pyridine derivative. This intermediate is then reacted with 4-pyridinylboronic acid in the presence of a palladium catalyst to form the final product, 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

(E)-[4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)-2-pyridin-4-ylpyrrolidin-3-ylidene]-(4-methoxy-3-methylphenyl)methanolate

InChI

InChI=1S/C24H21N3O4/c1-15-12-18(5-6-19(15)31-2)22(28)20-21(17-7-10-25-11-8-17)27(24(30)23(20)29)14-16-4-3-9-26-13-16/h3-13,21,28H,14H2,1-2H3/b22-20+

InChI Key

NBFHTNCTGSMPAT-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=NC=C4)/[O-])OC

SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=NC=C4)[O-])OC

Origin of Product

United States

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